molecular formula C23H35N5O7S B1667287 N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine CAS No. 305372-39-8

N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine

Cat. No. B1667287
CAS RN: 305372-39-8
M. Wt: 525.6 g/mol
InChI Key: UDPCXVIKHFVPSZ-HOIFWPIMSA-N
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Description

Biotin-PEG2-Mal is a PEG derivative containing a biotin group and a maleimide group for labeling and crosslinking cysteines and other sulfhydryls. The maleimide group reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a stable, irreversible thioether linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules.

Scientific Research Applications

Protein Labeling

Biotin-PEG2-Mal is primarily used for the biotinylation of proteins, particularly antibodies . This process involves attaching a biotin moiety to proteins, which can then be detected or purified using avidin or streptavidin conjugates. The maleimide group of Biotin-PEG2-Mal reacts with sulfhydryl groups (-SH) on cysteine residues within proteins at a neutral pH, forming stable thioether bonds . This modification is crucial for subsequent steps in various assays, such as ELISA, Western blotting, and immunoprecipitation.

Signal Amplification in Assays

The high affinity of biotin for avidin or streptavidin is exploited in assays to amplify signals. When antibodies are biotinylated using Biotin-PEG2-Mal, they can be conjugated with several biotin molecules, increasing the sensitivity and detection limit of assays . This is particularly beneficial in applications where the target molecule is present in low concentrations.

Affinity Purification

Biotin-PEG2-Mal facilitates the affinity purification of biotinylated molecules. Once a protein or peptide is labeled with biotin, it can be selectively isolated from a complex mixture using streptavidin or avidin-coated columns or beads . This method is widely used for purifying proteins of interest from cell lysates or other biological samples.

Cell Surface Modification

Researchers use Biotin-PEG2-Mal to modify the surface of cells with biotin. This allows for the subsequent attachment of various probes or molecules to the cell surface via the strong biotin-avidin interaction . Such modifications are useful in cell tracking, isolation, and in studies investigating cell surface interactions.

Drug Delivery Systems

In drug delivery research, Biotin-PEG2-Mal is used to attach biotin to therapeutic agents or to the surface of drug delivery vehicles like liposomes . The biotinylated drugs or carriers can then be directed to target tissues or cells that express avidin or streptavidin, enhancing the specificity and efficacy of the treatment.

Nanoparticle Coating

Biotin-PEG2-Mal is employed to coat nanoparticles with biotin, which can then be linked to streptavidin-coated surfaces or other biotinylated molecules . This application is significant in the development of diagnostic tools and biosensors, where nanoparticles are used for signal generation and amplification.

Structural and Functional Proteomics

The compound is instrumental in proteomics, where it is used to study protein interactions and function. Biotinylated proteins or peptides, through Biotin-PEG2-Mal labeling, can be captured on avidin or streptavidin matrices and analyzed by mass spectrometry to identify interaction partners or post-translational modifications .

Immobilization of Molecules for SPR and Microarrays

Surface Plasmon Resonance (SPR) and microarray technologies utilize Biotin-PEG2-Mal for the immobilization of biotinylated ligands on sensor chips or slides. This allows for the real-time analysis of molecular interactions and the high-throughput screening of biomolecular interactions in microarrays .

Each of these applications leverages the unique properties of Biotin-PEG2-Mal, such as its water solubility, reactivity with sulfhydryl groups, and the strong biotin-avidin interaction, to facilitate various research methodologies and advancements in scientific knowledge. The PEG spacer arm in the compound adds flexibility and reduces steric hindrance, which is crucial for the binding efficiency in these applications .

Mechanism of Action

Target of Action

Biotin-PEG2-Mal, also known as N-Biotinyl-N’-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine, is a PEG-based PROTAC linker . The primary targets of this compound are proteins with sulfhydryl groups, specifically cysteine residues . These targets play a crucial role in the structure and function of proteins.

Mode of Action

Biotin-PEG2-Mal interacts with its targets through a specific and efficient reaction with reduced thiols (sulfhydryl groups, -SH) at pH 6.5 to 7.5 . This interaction forms stable thioether bonds . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process affects the protein degradation pathway, leading to the removal of specific proteins from the cell.

Pharmacokinetics

The compound’s peg-based structure suggests it may have improved solubility and stability, potentially enhancing its bioavailability .

Result of Action

The result of Biotin-PEG2-Mal’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the role of the degraded protein.

Action Environment

The action of Biotin-PEG2-Mal can be influenced by environmental factors such as pH and temperature . The compound reacts specifically and efficiently with reduced thiols at pH 6.5 to 7.5 . Additionally, the compound should be stored under nitrogen or argon at low temperature (-20℃) and kept away from light .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33)/t16-,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPCXVIKHFVPSZ-HOIFWPIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine

CAS RN

305372-39-8
Record name Maleimide PEO2-biotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305372-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Biotinyl-N'-(3-maleimidopropionyl)-3,6-dioxaoctane-1,8-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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